molecular formula C16H25N3O B13181586 [2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine

[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine

Cat. No.: B13181586
M. Wt: 275.39 g/mol
InChI Key: XIOLFPXYYHESOR-UHFFFAOYSA-N
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Description

[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine: is an organic compound with the molecular formula C16H25N3O. It is a complex molecule featuring a quinoline ring system fused with a morpholine ring, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1,2,3,4-tetrahydroquinoline and morpholine.

    Reaction Steps:

    Reaction Conditions: The reactions are usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are often catalyzed by acids or bases depending on the specific steps involved.

Industrial Production Methods: In an industrial setting, the synthesis of [2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

    Reduction: Reduction reactions can be performed to modify the quinoline ring, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro or tetrahydro derivatives.

    Substitution: Introduction of alkyl or acyl groups at the morpholine ring.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry.

Biology:

  • Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry:

  • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which [2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The quinoline ring system is known to intercalate with DNA, potentially disrupting replication and transcription processes.

Comparison with Similar Compounds

    [2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-(4-methylpiperazin-1-yl)ethan-1-amine: This compound features a piperazine ring instead of a morpholine ring, leading to different chemical and biological properties.

    [2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-(4-ethylpiperazin-1-yl)ethan-1-amine: Similar structure but with an ethyl group on the piperazine ring.

Uniqueness: The presence of the morpholine ring in [2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-YL)-2-morpholin-4-ylethyl]amine imparts unique chemical properties, such as increased solubility and potential for hydrogen bonding, which can influence its reactivity and interactions in various applications.

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethanamine

InChI

InChI=1S/C16H25N3O/c1-18-6-2-3-13-11-14(4-5-15(13)18)16(12-17)19-7-9-20-10-8-19/h4-5,11,16H,2-3,6-10,12,17H2,1H3

InChI Key

XIOLFPXYYHESOR-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CN)N3CCOCC3

Origin of Product

United States

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